2-Fluoro-6-pyrrolidinopyridine-3-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

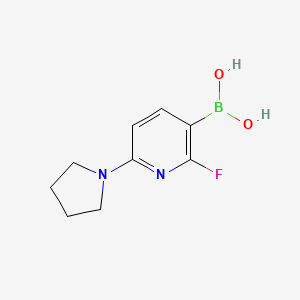

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a fluorine atom at the 2-position, a pyrrolidine ring at the 6-position, and a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their esters can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Given its potential role in the synthesis of various biologically active compounds via suzuki-miyaura cross-coupling reactions , it could contribute to a wide range of biological effects depending on the specific compounds synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can significantly influence the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action and stability could be affected by the pH of its environment.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, using diboronic acid esters and palladium catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

Alcohols or Ketones: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

科学的研究の応用

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid has diverse applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: It is used in the development of advanced materials, such as boron-containing polymers and catalysts.

Biological Research: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

類似化合物との比較

Similar Compounds

6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the pyrrolidine ring.

2-Fluoropyridine-3-boronic acid: Similar structure but lacks the pyrrolidine ring and has different reactivity.

Pyrrolidinopyridine-3-boronic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is unique due to the combination of the fluorine atom, pyrrolidine ring, and boronic acid group. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

生物活性

2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neuropharmacology.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction is crucial for the modulation of biological pathways, particularly those involving glycoproteins and enzymes.

Target Enzymes

- Proteasome Inhibition : The compound has shown promise in inhibiting proteasome activity, which is vital for protein degradation and regulation within cells.

- Kinase Inhibition : It may also act as an inhibitor of various kinases involved in cell signaling pathways, influencing processes such as cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : The compound effectively inhibits the growth of cancer cells in vitro, with IC50 values indicating potency in the low micromolar range.

- Induction of Apoptosis : Treatment with this compound has been associated with increased markers of apoptosis, suggesting a mechanism that triggers programmed cell death in malignant cells.

Neuroprotective Effects

Emerging research suggests that this boronic acid derivative may possess neuroprotective properties. It has been observed to enhance neuronal survival under stress conditions, potentially through:

- Reduction of Oxidative Stress : By modulating oxidative stress pathways, the compound may protect neurons from damage.

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : Rapidly absorbed upon administration.

- Distribution : Exhibits a favorable distribution profile across tissues.

- Metabolism : Primarily metabolized in the liver; further studies are required to elucidate specific metabolic pathways.

- Excretion : Mostly eliminated via renal pathways.

特性

IUPAC Name |

(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4,14-15H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWHCDNUGZCOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N2CCCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。